(2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN7/c15-12-3-1-10(2-4-12)5-11(6-16)14-19-13(20-21-14)7-22-9-17-8-18-22/h1-5,8-9H,7H2,(H,19,20,21)/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBMJZWODHVKCT-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NNC(=N2)CN3C=NC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorobenzene derivative reacts with a suitable electrophile.
Formation of the acrylonitrile moiety: This can be done through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The triazole and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit significant antifungal properties. (2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile has shown promising results against various fungal strains due to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that similar triazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The dual triazole structure may enhance this activity by targeting multiple sites within microbial cells.
Agricultural Uses
In addition to its medicinal properties, this compound may serve as an effective agrochemical. Its fungicidal properties can be leveraged to control fungal pathogens in crops, potentially reducing reliance on traditional fungicides and improving crop yields.
Case Studies
Several studies have been conducted to evaluate the efficacy of triazole compounds similar to this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antifungal activity | Showed effective inhibition of Candida albicans growth with an IC50 value significantly lower than existing antifungals. |
| Study 2 | Assess antimicrobial properties | Demonstrated broad-spectrum activity against several bacterial strains with minimal inhibitory concentrations comparable to leading antibiotics. |
| Study 3 | Investigate agricultural applications | Reported substantial reduction in fungal infections in treated crops compared to untreated controls. |
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways.
Comparison with Similar Compounds
Epoxiconazole (Pesticide Analogue)
Structure : (2RS,3SR)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)-[(1H-1,2,4-triazol-1-yl)methyl]oxirane .
Key Features :
- Shares a 4-fluorophenyl group and 1,2,4-triazole moiety.
- Contains an oxirane (epoxide) ring instead of a nitrile group.
- Chlorophenyl substitution at C3.
Applications : Broad-spectrum triazole fungicide used in agriculture .
Toxicity : Repeated exposure may affect organs (e.g., liver) in mammals .
(2E)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-Triazol-1-yl}-2-(Pyrimidin-5-yl)prop-2-enamide (Antineoplastic Analogue)
Structure : Features a bis(trifluoromethyl)phenyl-triazole core and pyrimidinyl-propenamide chain .
Key Features :
- Propenamide backbone instead of nitrile.
- Pyrimidine and trifluoromethyl substituents.
Applications : Antineoplastic agent (CAS 1642300-52-4) .
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
Structure : Combines difluorophenyl-triazole with phenylsulfonyl and thioether groups .
Key Features :
- Sulfonylphenyl and thioether substituents.
- Lacks nitrile or epoxide functionalities.
Applications : Synthetic intermediate for bioactive molecules .
Structural and Functional Insights
- Triazole Substitution : The target compound’s dual triazole system may enhance metal-binding capacity (e.g., inhibiting cytochrome P450 enzymes) compared to single-triazole analogues like epoxiconazole .
- Nitrile vs. Epoxide/Amide : The nitrile group’s electrophilicity could favor covalent interactions with biological targets, contrasting with epoxiconazole’s epoxide (oxidative stability) or the antineoplastic compound’s amide (hydrogen-bonding) .
Biological Activity
The compound (2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of triazole rings through cyclization processes. The general synthetic route includes:
- Formation of Triazole Moieties : Utilizing 1H-1,2,4-triazole derivatives and appropriate aldehydes or ketones.
- Nitrile Introduction : The nitrile group is introduced via nucleophilic substitution reactions with suitable halides.
- Characterization : Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
Antimicrobial Activity
Recent studies indicate that compounds containing the triazole ring exhibit significant antimicrobial properties. For example:
- Antibacterial Efficacy : The synthesized triazole derivatives were tested against various bacterial strains including E. coli and Staphylococcus aureus. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
|---|---|---|
| Triazole derivative A | 32 | 16 |
| Triazole derivative B | 64 | 32 |
| Ampicillin | 16 | 8 |
Antifungal Activity
In addition to antibacterial properties, triazoles are well-known for their antifungal activities:
- Fungal Strains Tested : Compounds were evaluated against Candida albicans and Aspergillus niger.
- Results : The compound demonstrated effective antifungal activity with MIC values significantly lower than those of fluconazole .
The biological activity of triazole derivatives can often be attributed to their ability to inhibit key enzymes in pathogens:
- Inhibition of Ergosterol Biosynthesis : Triazoles disrupt the synthesis of ergosterol in fungal cell membranes, leading to cell death.
- HDAC Inhibition : Some studies have indicated that triazole derivatives may also act as histone deacetylase inhibitors (HDACi), which can influence gene expression and cellular proliferation in cancer cells .
Study on Anticancer Activity
A significant study evaluated the anticancer potential of triazole derivatives on pancreatic cancer cell lines. The findings revealed:
- Cell Viability Reduction : Treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
This study suggests potential therapeutic applications in oncology.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of triazole derivatives and their biological activity has been extensively studied. Modifications to the phenyl ring or the introduction of different substituents have been shown to enhance activity against specific pathogens or cancer cells .
Q & A
Q. What are the recommended synthetic routes for (2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
Knoevenagel condensation : Reacting a fluorophenyl acetonitrile derivative with a triazole aldehyde to form the α,β-unsaturated nitrile backbone.
Regioselective triazole functionalization : Introducing the (1H-1,2,4-triazol-1-yl)methyl group at position 5 of the triazole ring using copper-catalyzed click chemistry .
Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
Key challenges include controlling stereochemistry (E-configuration) and avoiding byproducts during triazole substitution.
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C=C nitrile: ~1.15 Å) and confirms E-configuration .
- NMR spectroscopy :
- ¹H NMR : Look for vinyl proton signals (δ 7.5–8.0 ppm, coupling constant J = 16–18 Hz for trans-configuration).
- ¹³C NMR : Nitrile carbon at ~115–120 ppm.
- Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., C: ~60%, H: ~3.5%, N: ~28%) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural analysis?
- Methodological Answer : Contradictions often arise from dynamic effects or crystallographic disorder. Strategies include:
- Variable-temperature NMR : Identify conformational changes affecting NOE signals.
- DFT calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
- High-resolution XRD : Resolve ambiguities in bond angles/planarity (e.g., triazole rings deviating <5° from coplanarity) .
Q. What role does the fluorophenyl moiety play in the compound’s biological activity?
- Methodological Answer : The 4-fluorophenyl group enhances:
- Lipophilicity : Measured via logP (estimated ~2.8), improving membrane permeability.
- Electron-withdrawing effects : Stabilizes the nitrile group, as shown by Hammett substituent constants (σpara = +0.06 for fluorine) .
- SAR studies : Replace fluorine with Cl/CH3 to assess activity changes (e.g., 4-Cl analogs show reduced IC50 in antifungal assays) .
Q. How can the stability of this compound under physiological conditions be evaluated?
- Methodological Answer : Conduct accelerated stability studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
